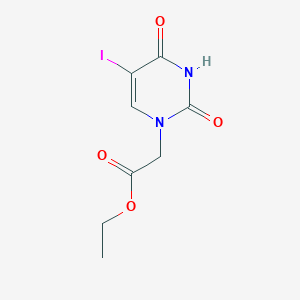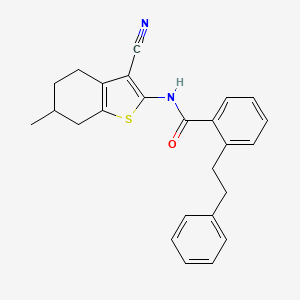
ethyl (2-hydroxy-5-iodo-4-oxopyrimidin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from urea and malonic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: Oxidation can occur at the ethyl ester group, converting it to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Hydrogenated pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals, contributing to the development of new products.
Wirkmechanismus
The mechanism of action of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-(5-BROMO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
- ETHYL 2-(5-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
- ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE
Uniqueness
The uniqueness of ETHYL 2-(5-IODO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form strong interactions with biological targets, making it a valuable tool in medicinal chemistry and other scientific research fields.
Eigenschaften
Molekularformel |
C8H9IN2O4 |
|---|---|
Molekulargewicht |
324.07 g/mol |
IUPAC-Name |
ethyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9IN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
QHZFWCFMBJICGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(C(=O)NC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15034694.png)
![3-amino-4-(4-ethoxyphenyl)-6-methyl-N,N'-diphenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B15034696.png)
![1,4-Bis[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B15034698.png)
![Methyl 2-[2-oxo-4-(phenylazamethylene)-1,3-thiazolidin-5-yl]acetate](/img/structure/B15034731.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenoxyethyl)aniline](/img/structure/B15034736.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034741.png)
![methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15034742.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034744.png)
![3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B15034755.png)
![2-[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thien-2-YL)acetamide](/img/structure/B15034762.png)
![methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B15034773.png)
![1,2-dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B15034784.png)


